
Ethyl (4-chloro-3-methylbenzoyl)acetate
Overview
Description
Ethyl (4-chloro-3-methylbenzoyl)acetate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-chloro-3-methylbenzoyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-3-methylbenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzyl alcohol.
Reduction: Formation of ethyl (4-chloro-3-methylbenzyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-chloro-3-methylbenzoyl)acetate exhibits notable biological properties, making it a valuable compound in pharmacological research. Its structure, characterized by the presence of chloro and methyl groups, enhances its interactions with biological systems.
- Pharmacological Applications : Research indicates that this compound serves as a precursor in the synthesis of potential anti-inflammatory and analgesic agents. Its unique chemical structure allows it to interact effectively with various enzymes and receptors in the body, suggesting its potential utility in drug development.
- Enzyme Interaction : Studies have shown that this compound can influence enzyme activity, particularly concerning cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction is essential for understanding how this compound may affect the pharmacokinetics of drugs derived from it.
Case Studies and Research Findings
Several studies have highlighted the applications and potential of this compound:
- Anti-cancer Research : A study investigated derivatives of benzoyl compounds, including this compound, for their inhibitory effects on cancer cell lines. Results indicated promising activity against certain types of cancer, warranting further investigation into its mechanisms of action .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it can penetrate biological membranes effectively, suggesting good bioavailability. This characteristic is crucial for its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl (4-chloro-3-methylbenzoyl)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl (3-methylbenzoyl)acetate
- Ethyl (4-methylbenzoyl)acetate
Uniqueness
Ethyl (4-chloro-3-methylbenzoyl)acetate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other benzoylacetate derivatives. The combination of electron-withdrawing (chlorine) and electron-donating (methyl) groups can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl (4-chloro-3-methylbenzoyl)acetate, a compound with the chemical formula CHClO, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, focusing on its applications in bioreduction processes, potential toxicity, and metabolic pathways.
Structure and Classification:
- Chemical Name: this compound
- Molecular Formula: CHClO
- CAS Number: 22221069
This compound is classified as a β-ketoester derivative. Its structure includes a chloro-substituted aromatic ring, which is significant for its reactivity and biological interactions.
Bioreduction Studies
Recent studies have demonstrated that this compound can be effectively transformed through bioreduction processes. For instance, a study reported the use of recombinant Escherichia coli expressing carbonyl reductase (CgCR) to achieve high yields of reduced products from similar β-ketoesters under optimized conditions. The bioreduction of related compounds showed promising results, suggesting potential applications for this compound in synthetic organic chemistry .
Table 1: Bioreduction Conditions and Yields
Substrate | Biocatalyst | Yield (%) | Reaction Time (h) | Conditions |
---|---|---|---|---|
Ethyl 4-Chloroacetoacetate | E. coli CgCR | ≥90 | 12 | pH 7.0, 30 °C |
This compound | TBD | TBD | TBD | TBD |
Toxicological Profile
The toxicity of this compound has been evaluated in various studies. It is essential to assess its safety profile, particularly in agricultural and pharmaceutical applications. Some studies have indicated that compounds with similar structures may exhibit mutagenic properties in bacterial assays, raising concerns about their potential carcinogenicity .
Table 2: Toxicological Data Summary
Study Reference | Test Organism | Result | Observations |
---|---|---|---|
Salmonella typhimurium | Positive/Negative | Indicates potential mutagenicity | |
Mammalian cells | TBD | TBD |
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems. Studies suggest that similar compounds undergo rapid metabolism and excretion in animal models, primarily through urinary pathways .
Case Studies and Applications
- Asymmetric Synthesis : The compound has shown promise in asymmetric synthesis applications, particularly in creating chiral intermediates for pharmaceuticals.
- Biocatalysis : The use of biocatalysts such as Kluyveromyces marxianus has been explored for the efficient conversion of β-ketoesters, indicating a broader application for this compound in green chemistry .
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-methylphenyl)-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNIHMALRXPEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247783 | |
Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430535-14-1 | |
Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430535-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-methyl-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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